molecular formula C20H25N3O6 B12180499 Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate

Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate

Cat. No.: B12180499
M. Wt: 403.4 g/mol
InChI Key: OZKVMTOKSGADDZ-UHFFFAOYSA-N
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Description

Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate is a complex organic compound that features a combination of piperazine, pyrrolidinone, and methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate can be compared with similar compounds such as:

Conclusion

This compound is a promising compound with potential applications in medicinal chemistry and pharmacology. Its unique structure allows it to interact with specific molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C20H25N3O6

Molecular Weight

403.4 g/mol

IUPAC Name

ethyl 2-[4-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl]-2-oxoacetate

InChI

InChI=1S/C20H25N3O6/c1-3-29-20(27)19(26)22-10-8-21(9-11-22)18(25)14-12-17(24)23(13-14)15-4-6-16(28-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3

InChI Key

OZKVMTOKSGADDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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